Cas no 3465-72-3 ((E)-3-(1H-Imidazol-5-yl)acrylic Acid)

(E)-3-(1H-Imidazol-5-yl)acrylic Acid is a heterocyclic acrylic acid derivative featuring an imidazole ring conjugated to a carboxylic acid group via a vinyl linker. This compound is of interest in medicinal chemistry and organic synthesis due to its structural motif, which serves as a key intermediate in the preparation of biologically active molecules, including enzyme inhibitors and pharmaceutical candidates. The presence of both imidazole and acrylic acid functionalities allows for versatile reactivity, enabling applications in cross-coupling reactions, Michael additions, and polymer synthesis. Its well-defined conjugation system may also contribute to photophysical properties, making it useful in materials science. High purity and stability under standard conditions further enhance its utility in research and industrial applications.
(E)-3-(1H-Imidazol-5-yl)acrylic Acid structure
3465-72-3 structure
Product Name:(E)-3-(1H-Imidazol-5-yl)acrylic Acid
CAS No:3465-72-3
MF:C6H6N2O2
MW:138.124041080475
MDL:MFCD00005203
CID:308633
PubChem ID:87571412
Update Time:2025-10-24

(E)-3-(1H-Imidazol-5-yl)acrylic Acid Chemical and Physical Properties

Names and Identifiers

    • (2E)-3-(1H-imidazol-4-yl)acrylic acid
    • trans-Urocanic Acid
    • (E)-3-(imidazol-4-yl)acrylic acid
    • (E)-urocanic acid
    • (Z)-4-pyridalacetophenone
    • 1-phenyl-3-(4-pyridinyl)-2-propen-1-one
    • E-3-(4-Pyridyl)-1-phenylprop-2-en-1-on
    • E-3-(imidazol-4-yl)propenoic acid
    • trans-4-imidazoleacrylic acid
    • 4-Imidazoleacrylic Acid
    • urocanic acid
    • Urocaninic acid
    • imidazoleacrylic acid
    • 5-Imidazoleacrylic acid
    • urocanate
    • Imidazole-4-acrylic acid
    • 3-Imidazol-4-ylacrylic acid
    • 3-(1H-Imidazol-4-yl)-2-propenoic acid
    • (2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid
    • (E)-3-(1H-Imidazol-4-yl)-2-propenoic acid
    • 2-Propenoic acid, 3-(1H-imidazol-4-yl)-
    • UROCANIC ACID, CIS
    • G8D26XJJ3B
    • (e)-3-(1h-imidazol-4-yl)acrylic acid
    • 2-Pr
    • Tox21_202978
    • 3465-72-3
    • 3-(1H-Imidazol-4-yl)acrylate
    • Q60998685
    • AKOS022488522
    • 3-(1H-imidazol-4-yl)prop-2-enoic acid
    • E72446
    • SDCCGSBI-0051222.P002
    • SR-01000076189
    • NSC66357
    • Opera_ID_26
    • EU-0101255
    • NCGC00094495-02
    • 4-Imidazoleacrylic acid, 99%
    • HMS2234N08
    • (E)-3-(1H-imidazol-5-yl)acrylic acid
    • (E)-3-(1H-imidazol-5-yl)prop-2-enoic acid
    • (2E)-3-(1H-Imidazole-4-yl)propenoic acid
    • NSC-66357
    • ALBB-025618
    • DTXSID5041148
    • AKOS005265082
    • UNII-G8D26XJJ3B
    • Imidazole-4-acrylate
    • 3-(3H-Imidazol-4-yl)-acrylic acid
    • DB01971
    • NCGC00260524-01
    • HS-0075
    • 3-(4-Imidazolyl)acrylic acid
    • NSC 66357
    • SCHEMBL15417
    • 4-IMIDAZOLE ACRYLIC ACID DIHYDRATE
    • NSC407934
    • CHEMBL1236602
    • C00785
    • STK735136
    • 1H-ImidaZole-4-acrylic acid (Urocanic acid)
    • NS00014985
    • Imidazole-4-propene-2-enoic acid [Urocanic acid]
    • CS-0059340
    • E-3-(4-imidazolyl)propenoic acid
    • A11380
    • Q30536
    • EN300-343465
    • bmse000279
    • 2-Propenoic acid, 3-(1H-imidazol-4-yl)-, (E)-
    • NCGC00094495-01
    • s9449
    • (E)-3-(1H-Imidazol-5-yl)-2-propenoic acid
    • CHEBI:27248
    • 2-Propenoic acid, 3-(1H-imidazol-4-yl)-, (2E)-
    • DTXCID3021148
    • SMR000059098
    • (2E)-3-(1H-imidazol-5-yl)prop-2-enoic acid
    • CAS-104-98-3
    • NCGC00261940-01
    • (E)-3-(IMIDAZOL-4-YL)-2-PROPENOIC ACID
    • (E)-3-(1H-imidazol-5-yl)acrylicacid
    • 3-(4-Imidazolyl)acrylate
    • I0002
    • UROCANIC ACID, TRANS-
    • NCGC00094495-05
    • SR-01000076189-1
    • 104-98-3
    • W-108797
    • (e)-3-(Imidazol-4-yl)propenoic acid
    • 23A7DA77-EC02-46B9-AA22-514C2B2A62E9
    • U 7500
    • CCG-205329
    • IMIDAZOLE-4-ACRYLIC ACID, (E)-
    • MFCD00005203
    • 2-Propenoic acid, 3-(1H-imidazol-5-yl)-
    • 3-(1H-imidazol-4-yl)acrylic acid
    • (E)-3-(1H-imidazol-4-yl)prop-2-enoic acid
    • 3-(1H-Imidazol-4-yl)-2-propenoate
    • Tox21_501255
    • HMS3263L12
    • BRD-K52670952-003-01-4
    • AKOS001745677
    • CHEBI:30817
    • MLS001148240
    • HY-113008
    • 3-(1H-Imidazol-5-yl)-2-propenoic acid; 4-Imidazoleacrylic acid; 5-Imidazoleacrylic acid; Urocaninic acid
    • (Z)-Urocanic acid;cis-UCA
    • Lopac0_001255
    • MFCD01593677
    • NCGC00094495-03
    • BBL027507
    • (E)-3-(imidazol-4-yl)propenoate
    • LP01255
    • MLS000069482
    • DB-222681
    • 2-Propenoic acid, 3-(1H-imidazole-4-yl)-
    • 5-Imidazoleacrylate
    • (E)-3-(4-Imidazolyl)acrylic acid
    • (E)-3-(1H-Imidazol-5-yl)acrylic Acid
    • MDL: MFCD00005203
    • Inchi: 1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1-
    • InChI Key: LOIYMIARKYCTBW-UPHRSURJSA-N
    • SMILES: OC(/C=C\C1N=CNC=1)=O

Computed Properties

  • Exact Mass: 138.04298
  • Monoisotopic Mass: 138.042927
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66
  • XLogP3: 0

Experimental Properties

  • Density: 1.43
  • Melting Point: [225]
  • Boiling Point: 456.9°Cat760mmHg
  • Flash Point: 230.1°C
  • PSA: 65.98
  • LogP: 0.50750

(E)-3-(1H-Imidazol-5-yl)acrylic Acid Security Information

  • Storage Condition:0-10°C

(E)-3-(1H-Imidazol-5-yl)acrylic Acid Pricemore >>

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(E)-3-(1H-Imidazol-5-yl)acrylic Acid Related Literature

Additional information on (E)-3-(1H-Imidazol-5-yl)acrylic Acid

(E)-3-(1H-Imidazol-5-yl)acrylic Acid: A Comprehensive Overview

The compound with CAS No. 3465-72-3, commonly referred to as (E)-3-(1H-Imidazol-5-yl)acrylic Acid, is a significant molecule in the field of organic chemistry and materials science. This compound is characterized by its unique structure, which combines an imidazole ring with an acrylic acid moiety. The imidazole group, a five-membered heterocyclic ring containing two nitrogen atoms, contributes to the molecule's stability and reactivity, while the acrylic acid group introduces versatility in terms of functionalization and application potential.

Recent studies have highlighted the importance of (E)-3-(1H-Imidazol-5-yl)acrylic Acid in various areas of research, including drug design, material synthesis, and catalysis. For instance, researchers have explored its role as a building block for constructing bioactive molecules with potential applications in the pharmaceutical industry. The E configuration of the double bond in the acrylic acid group plays a crucial role in determining the molecule's stereochemical properties, which are essential for its biological activity.

In terms of synthesis, (E)-3-(1H-Imidazol-5-yl)acrylic Acid can be prepared through several methods, including condensation reactions and coupling strategies. One notable approach involves the reaction of imidazole derivatives with substituted acrylic acids under specific conditions to achieve high yields and selectivity. These methods have been optimized in recent years to address challenges such as regioselectivity and scalability.

The compound's applications extend beyond traditional chemical synthesis. For example, it has been utilized in the development of advanced materials such as polymers and hybrid organic-inorganic composites. The ability to form hydrogen bonds due to the presence of the imidazole ring and carboxylic acid group makes it an ideal candidate for designing materials with tailored mechanical and thermal properties.

Furthermore, (E)-3-(1H-Imidazol-5-yl)acrylic Acid has shown promise in catalytic applications. Its ability to act as a ligand or a catalyst support has been explored in various reactions, including cross-coupling reactions and enantioselective syntheses. Recent studies have demonstrated its effectiveness in enhancing catalytic efficiency and selectivity under mild reaction conditions.

In conclusion, (E)-3-(1H-Imidazol-5-yl)acrylic Acid (CAS No. 3465-72-3) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool for researchers and industry professionals alike.

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